molecular formula C₂₃H₂₄D₃N₃O₆ B1164337 Ergonovine-d3 Maleate Salt

Ergonovine-d3 Maleate Salt

Cat. No.: B1164337
M. Wt: 444.5
Attention: For research use only. Not for human or veterinary use.
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Description

Ergonovine-d3 Maleate Salt is a deuterated analog of Ergonovine Maleate Salt, a compound derived from ergot alkaloids. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its isotopic labeling, which enables precise quantification of non-deuterated ergonovine in biological matrices .

Properties

Molecular Formula

C₂₃H₂₄D₃N₃O₆

Molecular Weight

444.5

Synonyms

(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-(methyl-d3)ethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate;  9,10-Didehydro-N-((S)-2-hydroxy-1-(methyl-d3)ethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate;  N-[(S)-2-Hydroxy-1-(methyl-d3)ethyl]_x000B_lysergami

Origin of Product

United States

Comparison with Similar Compounds

Molecular Details :

  • Molecular Formula : C₂₄H₂₄D₅N₃O₆ (including the maleate counterion) .
  • Molecular Weight : 460.53 g/mol .
  • CAS Number: 57432-61-8 (unlabeled methyl ergonovine maleate); the deuterated form (Ergonovine-d3 Maleate Salt) is cataloged under TRC E597802 .
  • Purity : >95% (HPLC) .
  • Storage : Requires storage at -20°C to maintain stability .

Safety Profile :
Classified under acute toxicity (Category 3 for oral, dermal, and inhalation exposure) and reproductive toxicity (Category 2). Handling mandates protective equipment, including gloves, eye protection, and ventilation .

Comparison with Ergonovine Maleate Salt

Ergonovine Maleate Salt (CAS 129-51-1) is the non-deuterated parent compound, used therapeutically as a uterotonic agent and in migraine research. Key differences are outlined below:

Parameter This compound Ergonovine Maleate Salt
Molecular Weight 460.53 g/mol 441.53 g/mol
Isotopic Labeling Contains three deuterium atoms Non-deuterated
Primary Use Internal standard for analytical quantification Therapeutic agent and research analyte
Toxicity Acute toxicity (Category 3) Acute toxicity (H301, H311, H331)
Regulatory Status For research use only Listed in pharmacopeias (e.g., JP, USP)

Structural Differences: The deuterium atoms in Ergonovine-d3 replace hydrogen atoms in the parent molecule, minimally altering physical properties but significantly affecting mass spectrometry signals. This allows co-elution with the non-deuterated form while providing distinct mass-to-charge ratios for accurate detection .

Analytical Utility :

  • Ergonovine Maleate Salt is quantified in pharmaceutical formulations using HPLC or LC-MS, with Ergonovine-d3 serving as an internal standard to correct for matrix effects .
  • The non-deuterated form’s therapeutic use requires strict purity testing (e.g., limits on ergotamine and ergotoxine impurities) .

Comparison with Other Deuterated Maleate Salts

Deuterated maleate salts are widely used in analytical chemistry. Examples include Carbinoxamine-d6 Maleate Salt and Chlorpheniramine-d6 Maleate Salt:

Compound Deuterium Atoms Molecular Weight Application
This compound 3 460.53 g/mol Quantification of ergonovine in plasma
Carbinoxamine-d6 Maleate Salt 6 Not reported Allergy research biomarker analysis
Chlorpheniramine-d6 Maleate Salt 6 Not reported Antihistamine pharmacokinetic studies

Key Similarities :

  • All act as internal standards in LC-MS workflows.
  • Deuterium labeling ensures minimal chromatographic separation from non-deuterated analogs .

Key Differences :

  • The number of deuterium atoms and target analytes vary. For instance, Carbinoxamine-d6 is used in allergy studies, whereas Ergonovine-d3 focuses on obstetric or neurological research .

Regulatory Compliance :

  • Ergonovine Maleate Salt is regulated under pharmaceutical guidelines (e.g., USP monographs) .
  • Deuterated versions are classified as research chemicals, exempt from therapeutic approval but subject to laboratory safety standards .

Q & A

Q. What strategies optimize the reproducibility of this compound crystallization across laboratories?

  • Methodological Answer : Standardize solvent systems (e.g., ethanol-water mixtures) and cooling rates. Use seeding with pre-characterized crystals to control polymorphism. Document batch records with detailed supersaturation levels and agitation parameters. Collaborative studies using shared reference materials (e.g., TRC standards ) improve inter-lab consistency.

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